N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride

Description

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is a secondary amine compound characterized by a piperazine ring substituted with a methyl group and an ethylaminoethyl side chain, stabilized as a trihydrochloride salt. This structural configuration enhances its solubility in aqueous environments, making it suitable for applications in chemical synthesis and pharmaceutical research . Analytical methods such as NMR, HPLC, and LC-MS are employed for its characterization, ensuring quality control in research and industrial settings .

Properties

CAS No. |

1609400-10-3 |

|---|---|

Molecular Formula |

C9H22ClN3 |

Molecular Weight |

207.74 g/mol |

IUPAC Name |

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H21N3.ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;/h10H,3-9H2,1-2H3;1H |

InChI Key |

PHQVEQICELQAIM-UHFFFAOYSA-N |

SMILES |

CCNCCN1CCN(CC1)C.Cl.Cl.Cl |

Canonical SMILES |

CCNCCN1CCN(CC1)C.Cl |

Origin of Product |

United States |

Biological Activity

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride, often referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including effects on neurotransmitter systems. This article explores the biological activity of this compound, focusing on its interactions with various receptors and its potential therapeutic applications.

Chemical Structure and Properties

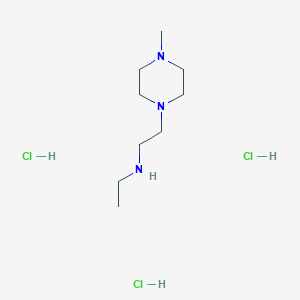

The compound this compound can be structurally represented as follows:

This structure indicates the presence of a piperazine ring, which is often associated with various biological activities, particularly in neuropharmacology.

Piperazine derivatives typically exert their effects through interactions with neurotransmitter receptors. Research has shown that compounds similar to N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine can influence the dopaminergic and serotonergic systems. For instance, studies indicate that piperazine derivatives can act as agonists or antagonists at dopamine D2 and D3 receptors, which are critical in the modulation of mood and behavior .

Table 1: Binding Affinities of Similar Compounds

| Compound Name | Receptor Type | K_i (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| Compound A | D2 | 57.7 | 47.7 |

| Compound B | D3 | 0.19 | 19.68 |

| N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine | D2/D3 | TBD | TBD |

Biological Activity

The biological activity of this compound has been investigated in several studies:

- Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, potentially influencing conditions like Parkinson's disease or schizophrenia by modulating D2 and D3 receptor activity .

- Serotonergic Interaction : There is evidence indicating that piperazine derivatives can also interact with serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety disorders .

- Neuroprotective Effects : Some derivatives have shown antioxidant properties, suggesting a neuroprotective potential that could benefit neurodegenerative conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

- Study on Neuroprotection : A study demonstrated that a related piperazine compound provided neuroprotective effects in animal models of Parkinson's disease by preferentially activating D3 receptors, thereby reducing oxidative stress .

- Anxiolytic Effects : Another investigation into similar compounds indicated anxiolytic effects through modulation of serotonin pathways, which could be beneficial in treating anxiety disorders .

Scientific Research Applications

Pharmacological Research

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is primarily used in pharmacological studies due to its potential as a ligand for various receptors. It has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This makes it a candidate for studying mood disorders and other neurological conditions.

Gene Delivery Systems

Recent studies have highlighted the use of this compound in nonviral gene delivery systems. Its structural properties allow it to form complexes with nucleic acids, facilitating their transport into cells. This application is crucial for developing therapies targeting genetic diseases and cancers .

Antidepressant Activity

Research indicates that compounds similar to N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin pathways, making it a subject of interest for developing new antidepressant medications .

Case Study 1: Gene Therapy Applications

In a study published in Molecular Therapy, researchers utilized this compound as part of a lipid-based delivery system for mRNA vaccines. The results demonstrated enhanced delivery efficiency and reduced cytotoxicity compared to conventional methods, showcasing its potential in therapeutic applications against diseases such as COVID-19 .

Case Study 2: Antidepressant Research

A recent animal study published in Psychopharmacology investigated the effects of N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine on depressive behaviors. The compound was administered to rodents subjected to stress tests, resulting in significant reductions in depressive-like symptoms compared to control groups. This suggests its potential utility as an antidepressant agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Research Findings

DNA-Binding Fluorescent Dyes: Hoechst 33342 vs. Hoechst 33258

Pharmaceutical Impurity Standards

- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride is structurally distinct due to its pyridyl groups, which confer different electronic and steric properties compared to the piperazinyl group in the primary compound. It is utilized as an impurity reference standard for betahistine dihydrochloride, highlighting its role in ensuring drug purity .

Simpler Amine Derivatives

- 2-(Diethylamino)ethyl chloride hydrochloride lacks the piperazine ring and trihydrochloride salt complexity, making it a precursor for synthesizing quaternary ammonium compounds rather than a standalone bioactive agent .

Preparation Methods

Alkylation of 1-Methylpiperazine

One common method involves the alkylation of 1-methylpiperazine with ethyl chloroethylamine derivatives in the presence of K₂CO₃ as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~70–80°C). This reaction proceeds via nucleophilic substitution, where the nitrogen on the piperazine ring attacks the alkyl halide to form the desired N-ethyl substituted product.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Time | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | 1-methylpiperazine, K₂CO₃, ethyl chloroethylamine | 80°C | 15–24 hours | DMF | 85–95 |

This method is supported by experimental procedures where 1-methylpiperazine was reacted with alkyl halides in DMF with potassium carbonate, yielding high purity products after workup.

Catalytic Hydrogenation and Reduction

In some synthetic routes, after alkylation, catalytic hydrogenation using 10% Pd/C under mild conditions (room temperature, ethanol or ethanol/tetrahydrofuran solvent) is employed to reduce any intermediate imines or nitriles to the corresponding amines, enhancing product purity and yield.

| Step | Catalyst | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 10% Pd/C | EtOH or EtOH/THF | Room temp | Several hours | Converts nitriles to amines |

Salt Formation: Trihydrochloride

The free base of N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine is converted to its trihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water). This step improves the compound's stability, crystallinity, and handling properties.

Representative Synthetic Scheme

| Intermediate | Reagents/Conditions | Product Description |

|---|---|---|

| 1-methylpiperazine | React with 2-chloroethylamine + K₂CO₃, DMF, 80°C, 15 h | N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine (free base) |

| Free base + HCl | HCl in ethanol or water, room temperature | This compound (salt) |

Research Findings and Optimization

- The use of potassium carbonate as a base is critical to neutralize the generated hydrochloric acid and drive the alkylation forward.

- DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction rates.

- Reaction times of 15–24 hours at 80°C ensure complete conversion.

- Catalytic hydrogenation post-alkylation improves product purity by reducing side products.

- The trihydrochloride salt form shows improved stability and crystallinity, facilitating isolation and storage.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Yield/Purity |

|---|---|---|

| Base | K₂CO₃ | Enhances nucleophilicity, neutralizes HCl |

| Solvent | DMF | High polarity, good solubility |

| Temperature | 70–80°C | Optimal for alkylation |

| Reaction time | 15–24 hours | Ensures complete conversion |

| Catalyst (if hydrogenation used) | 10% Pd/C | Reduces intermediates to amines |

| Salt formation agent | HCl (aqueous or ethanolic) | Produces stable trihydrochloride salt |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.